molecular formula C10H10O3 B038363 methyl (2S,3S)-3-phenyloxirane-2-carboxylate CAS No. 115794-68-8

methyl (2S,3S)-3-phenyloxirane-2-carboxylate

Cat. No.: B038363
CAS No.: 115794-68-8
M. Wt: 178.18 g/mol
InChI Key: HAFFKTJSQPQAPC-IUCAKERBSA-N
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Description

Methyl (2S,3S)-3-phenyloxirane-2-carboxylate is an organic compound characterized by its oxirane (epoxide) ring and ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S,3S)-3-phenyloxirane-2-carboxylate typically involves the epoxidation of a suitable precursor. One common method is the Sharpless epoxidation, which uses a chiral catalyst to achieve high enantioselectivity. The reaction conditions often include the use of tert-butyl hydroperoxide as the oxidant and titanium isopropoxide as the catalyst, in the presence of a chiral ligand such as diethyl tartrate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as crystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,3S)-3-phenyloxirane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl (2S,3S)-3-phenyloxirane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (2S,3S)-3-phenyloxirane-2-carboxylate involves its reactivity due to the strained oxirane ring and the ester functional group. The oxirane ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. The ester group can undergo hydrolysis or reduction, contributing to the compound’s versatility in chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2S,3S)-3-phenyloxirane-2-carboxylate is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound in the synthesis of enantiomerically pure products and in studies of stereoselective reactions .

Biological Activity

Methyl (2S,3S)-3-phenyloxirane-2-carboxylate is an organic compound with significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C10H10O3. It features a three-membered oxirane ring, which is known for its reactivity, particularly in biological systems. The stereochemistry of the compound contributes to its biological interactions, influencing its activity as a ligand for various receptors.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Olfactory Receptor Activation : Recent studies have identified this compound as a ligand for the mouse olfactory receptor MOR42-3. In vitro assays demonstrated that it could activate this receptor, suggesting a role in olfactory signaling pathways .
  • Antagonistic Properties : The compound has also exhibited antagonist activity against certain receptor types at specific concentrations. For instance, it was found to antagonize the activation of MOR42-3 by nonanedioic acid at lower concentrations, indicating potential applications in modulating olfactory responses .
  • Potential Therapeutic Applications : Given its structural characteristics and biological activity, this compound may serve as a lead compound in the development of therapeutic agents targeting olfactory dysfunction or other related pathways.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, insights from related compounds suggest several possible pathways:

  • Receptor Interaction : The compound's ability to bind and activate or inhibit specific receptors is crucial. For example, the activation of MOR42-3 implicates G-protein coupled receptor signaling pathways that could influence neuronal activity and sensory perception .
  • Chemical Reactivity : The oxirane ring's electrophilic nature may allow it to participate in nucleophilic reactions with biological macromolecules, potentially leading to modifications that alter protein function or signaling pathways.

Study 1: Activation of Olfactory Receptor MOR42-3

A comprehensive screening of ligands for mouse olfactory receptors identified this compound as a significant activator of MOR42-3. The study employed in silico docking followed by in vitro validation using Xenopus oocytes to confirm the agonistic properties at concentrations around 100 mM .

Study 2: Antagonism in Olfactory Response

In another study focusing on the antagonistic properties of various compounds on MOR42-3, this compound was tested alongside known agonists and antagonists. The results indicated that while it could activate the receptor at higher concentrations, it also displayed antagonist behavior at lower concentrations when competing with stronger agonists like nonanedioic acid .

Summary Table of Biological Activities

Activity TypeMechanismConcentration TestedReference
Agonist for MOR42-3Activation of olfactory receptor100 mM
Antagonist for MOR42-3Inhibition of receptor activation1 mM

Properties

CAS No.

115794-68-8

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

methyl (2S,3S)-3-phenyloxirane-2-carboxylate

InChI

InChI=1S/C10H10O3/c1-12-10(11)9-8(13-9)7-5-3-2-4-6-7/h2-6,8-9H,1H3/t8-,9-/m0/s1

InChI Key

HAFFKTJSQPQAPC-IUCAKERBSA-N

SMILES

COC(=O)C1C(O1)C2=CC=CC=C2

Isomeric SMILES

COC(=O)[C@@H]1[C@@H](O1)C2=CC=CC=C2

Canonical SMILES

COC(=O)C1C(O1)C2=CC=CC=C2

Key on ui other cas no.

115794-68-8

Origin of Product

United States

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